molecular formula C19H17FN4O B2590378 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one CAS No. 881567-05-1

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one

Cat. No.: B2590378
CAS No.: 881567-05-1
M. Wt: 336.37
InChI Key: QFQCGQSDENLCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrole ring and the fluorophenethyl group. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions vary, but they often include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one stands out due to its unique combination of benzimidazole and pyrrole moieties. Similar compounds include:

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c20-13-6-2-1-5-12(13)9-10-24-11-16(25)17(18(24)21)19-22-14-7-3-4-8-15(14)23-19/h1-8,21,25H,9-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTRVUHMKIFYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CCC2=CC=CC=C2F)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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